

A Technical Guide to the Chemical Reactivity of 5-Iodo-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 5-Iodo-2-nitrobenzoic acid

Cat. No.: B1314527

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This document provides an in-depth analysis of the chemical reactivity of **5-Iodo-2-nitrobenzoic acid**, a versatile trifunctional building block in modern organic synthesis. The strategic positioning of its three distinct functional groups—a carboxylic acid, a nitro group, and an iodine atom—offers a rich platform for selective chemical modifications. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the entire molecule, enhancing the acidity of the carboxyl group and activating the aryl iodide for various coupling reactions.

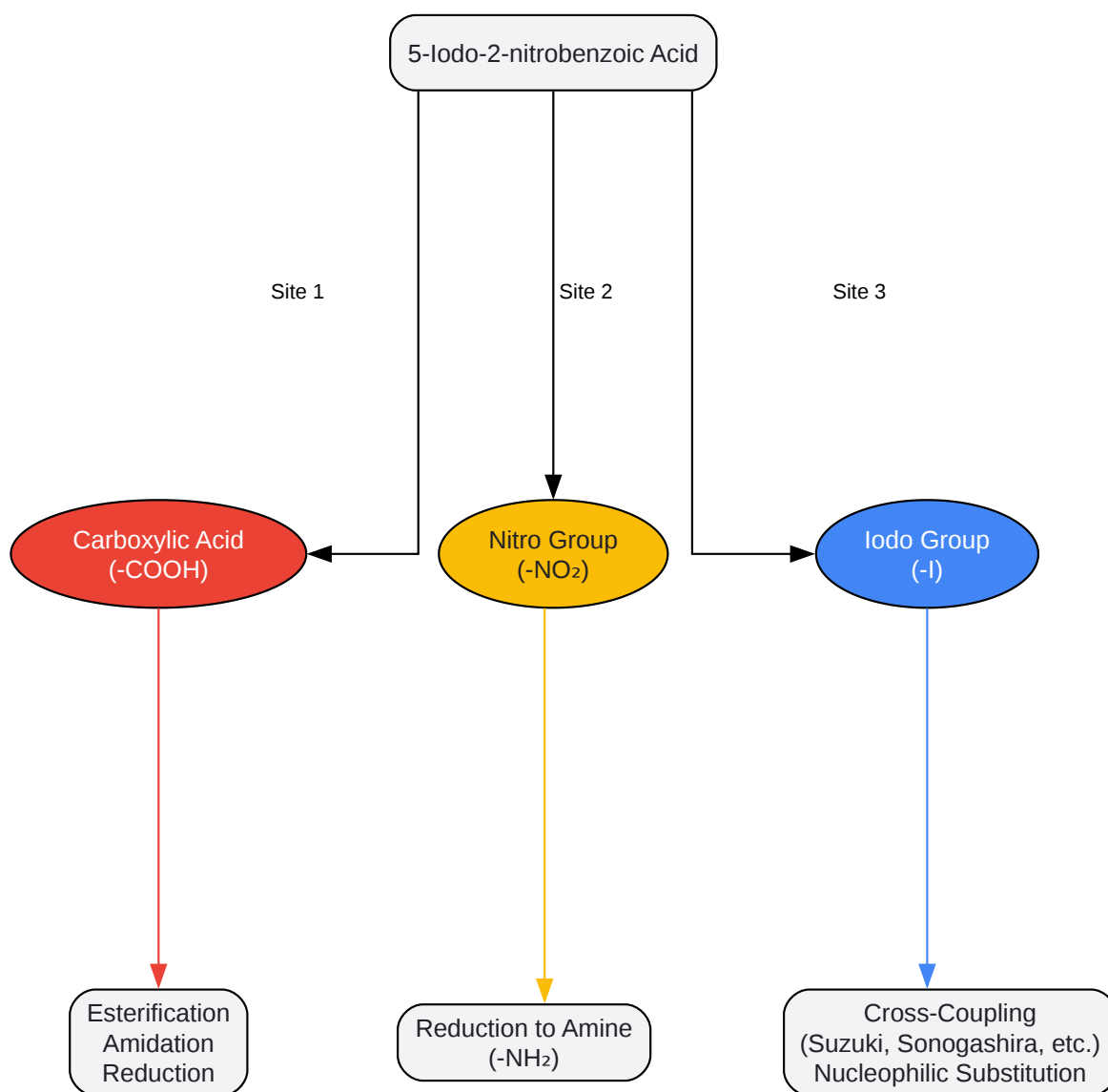
Physicochemical and Reactivity Data

The inherent properties of **5-Iodo-2-nitrobenzoic acid** dictate its behavior in chemical reactions. The predicted acid dissociation constant (pKa) indicates a strong carboxylic acid, a feature amplified by the inductive effect of the ortho-nitro group.

Property	Value	Source
CAS Number	35674-28-3	[1]
Molecular Formula	C ₇ H ₄ INO ₄	[2]
Molecular Weight	293.02 g/mol	[2]
Appearance	Yellow to brown solid	[3]
Melting Point	174 °C	[1]
pKa (Predicted)	1.88 ± 0.25	[1][3]

Reactivity of Functional Groups

The synthetic utility of **5-Iodo-2-nitrobenzoic acid** stems from the differential reactivity of its three functional groups, allowing for a high degree of controlled chemical modification.



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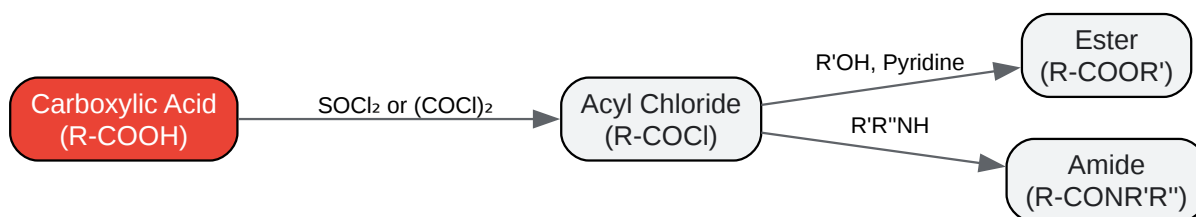
Caption: Overview of reactive sites on **5-Iodo-2-nitrobenzoic acid**.

The Carboxylic Acid Group (-COOH)

The carboxylic acid is a primary site for derivatization.[4] Its reactivity is typical of aromatic carboxylic acids, though its acidity is enhanced by the adjacent electron-withdrawing nitro group.[5] This group readily undergoes nucleophilic acyl substitution.[6]

Key Reactions:

- Esterification: Conversion to esters is achieved through standard methods, such as reaction with an alcohol under acidic catalysis or via an acyl chloride intermediate.[4]
- Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acyl chloride) and subsequently reacted with primary or secondary amines to form amides.[4][6]
- Reduction: While resistant to mild reducing agents like sodium borohydride, the carboxyl group can be reduced to a primary alcohol using stronger agents like diborane (B_2H_6).[7]



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Caption: Derivatization workflow for the carboxylic acid group.

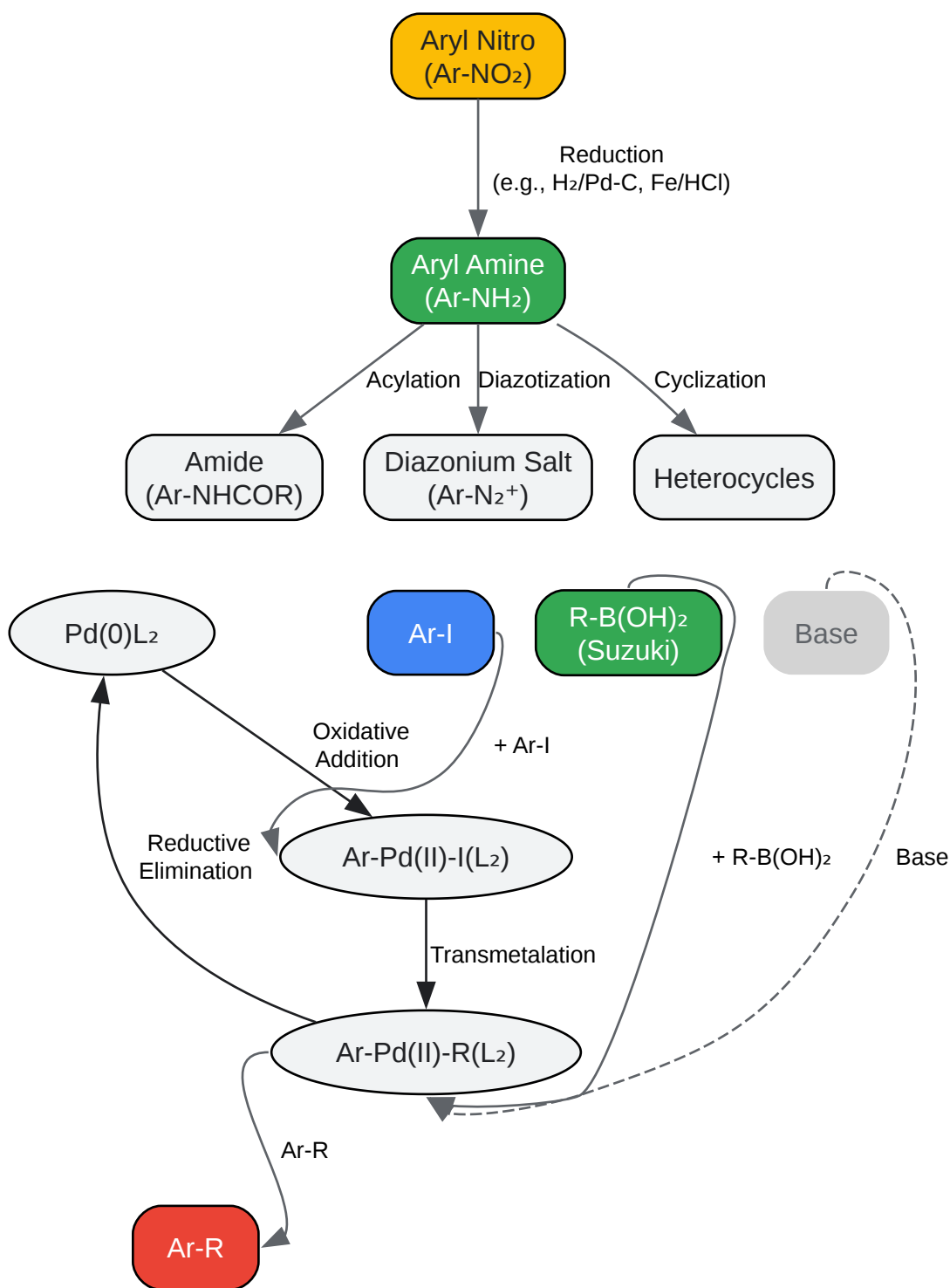
The Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its most significant and widely used transformation is its reduction to a primary amine (-NH₂).[5]

Key Reactions:

- Reduction to Amine: This is a pivotal transformation that unlocks a vast array of subsequent chemical modifications.[5] The resulting aniline derivative is a key precursor for heterocycle synthesis, amide coupling, and diazotization reactions.[4] A variety of reducing agents can be employed, allowing for selectivity in the presence of other functional groups.[8][9]

- Catalytic Hydrogenation: H_2 gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective.[\[9\]](#)[\[10\]](#)
- Metal/Acid Reduction: Easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl) are commonly used.[\[9\]](#)
- Other Reagents: Tin(II) chloride ($SnCl_2$) offers a mild method for reducing nitro groups in the presence of other reducible functionalities.[\[10\]](#)



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